ethyl (E)-2-acetyl-3-ethoxybut-2-enoate

Description

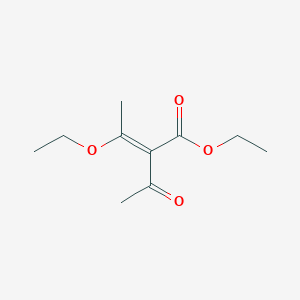

Ethyl (E)-2-acetyl-3-ethoxybut-2-enoate is an α,β-unsaturated ester characterized by an E-configuration double bond and functionalized with acetyl (COCH₃) and ethoxy (OCH₂CH₃) substituents at positions 2 and 3, respectively. This compound likely serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles or complex esters, owing to its reactive enoate backbone and electron-withdrawing/donating substituents .

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl (E)-2-acetyl-3-ethoxybut-2-enoate |

InChI |

InChI=1S/C10H16O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h5-6H2,1-4H3/b9-8+ |

InChI Key |

HRRZQHSALUPAON-CMDGGOBGSA-N |

Isomeric SMILES |

CCO/C(=C(\C(=O)C)/C(=O)OCC)/C |

Canonical SMILES |

CCOC(=C(C(=O)C)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-2-acetyl-3-ethoxybut-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester. The reaction is usually carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: ethyl (E)-2-acetyl-3-ethoxybut-2-enoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

ethyl (E)-2-acetyl-3-ethoxybut-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where esters are used to modify the solubility and bioavailability of drugs.

Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl (E)-2-acetyl-3-ethoxybut-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Functional Group Influence

- Electron-Withdrawing vs. Donating Groups: The acetyl group in this compound stabilizes the enolate ion, enhancing its reactivity in nucleophilic additions (e.g., Michael additions). In contrast, the phenyl group in ethyl 2-phenylacetoacetate () directs electrophilic aromatic substitution, while the cyano group in (E)-ethyl 2-cyano-3-hydroxybut-2-enoate () increases electrophilicity at the β-carbon .

- Stereochemical Effects: The E-configuration in this compound and 3-methylbut-3-enyl (E)-2-methylbut-2-enoate () introduces steric hindrance between substituents, influencing crystal packing (relevant to materials science) and selectivity in cycloaddition reactions .

Physical Properties and Solubility

- Polarity and Boiling Points: this compound’s higher oxygen content (five oxygen atoms) increases polarity compared to compounds like ethyl (2E)-3-phenyl-2-butenoate (three oxygens), leading to a higher boiling point and lower volatility . The hydroxyl group in (E)-ethyl 2-cyano-3-hydroxybut-2-enoate enhances water solubility, whereas the acetyl and ethoxy groups in the target compound favor solubility in organic solvents like dichloromethane or ethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.